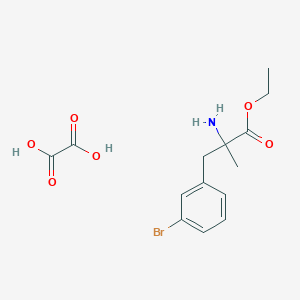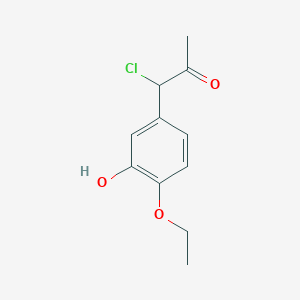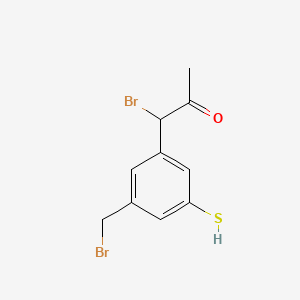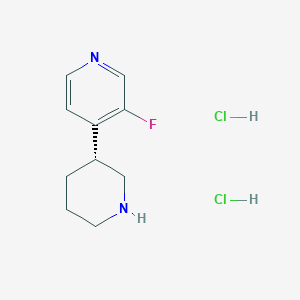
(R)-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl typically involves multi-step reactions. One common method includes the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines, including piperidines . Another method involves the use of a one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of Grignard reagents to provide enantioenriched α-substituted piperidines . These methods are scalable and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of ®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl involves its interaction with specific molecular targets and pathways. The piperidine ring is essential for its biological activity, and it may interact with enzymes, receptors, or other proteins to exert its effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl: The enantiomer of the compound, which may have different biological activities.
Piperidine: The parent compound, which is a six-membered heterocyclic amine.
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Uniqueness
®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propriétés
Formule moléculaire |
C10H15Cl2FN2 |
|---|---|
Poids moléculaire |
253.14 g/mol |
Nom IUPAC |
3-fluoro-4-[(3R)-piperidin-3-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8;;/h3,5,7-8,12H,1-2,4,6H2;2*1H/t8-;;/m0../s1 |
Clé InChI |
ZNBYPLGGAITAKE-JZGIKJSDSA-N |
SMILES isomérique |
C1C[C@@H](CNC1)C2=C(C=NC=C2)F.Cl.Cl |
SMILES canonique |
C1CC(CNC1)C2=C(C=NC=C2)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


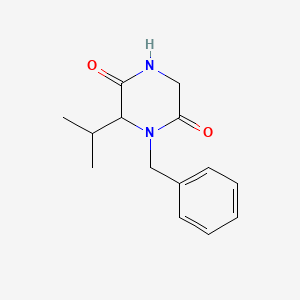
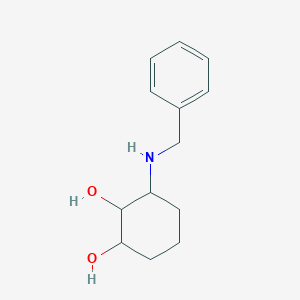
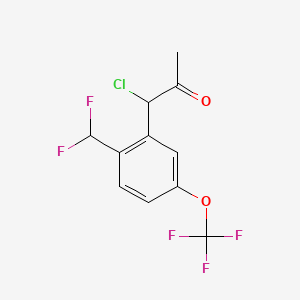
![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)

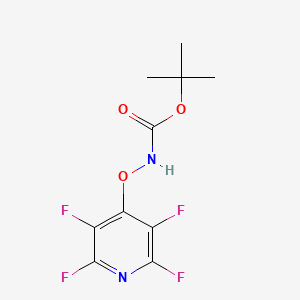
![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)
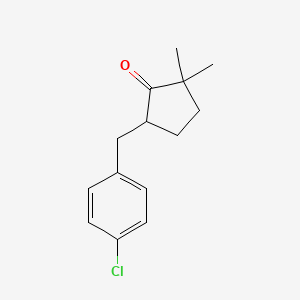
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
